molecular formula C16H15N3OS2 B2836402 (E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide CAS No. 2321352-73-0

(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide

Cat. No. B2836402
CAS RN: 2321352-73-0
M. Wt: 329.44
InChI Key: CCCQTSLPNMTIIE-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and thiophene rings. These types of compounds are often found in pharmaceuticals and materials science due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the pyrazole and thiophene rings could also introduce aromatic character into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the presence of the amide functional group. It could potentially undergo reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .

Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin synthesis. The compound has been investigated as a potent tyrosinase inhibitor. Specifically, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) , a derivative of this compound, demonstrated strong competitive inhibition against mushroom tyrosinase. Its IC50 values were 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . This inhibition could have implications for skin-related disorders associated with hyperpigmentation.

Anti-Melanogenesis Properties

The same compound, 1c, has shown promise in reducing melanin content. In B16F10 melanoma cells induced by α-MSH and IBMX, it exhibited dose-dependent inhibitory effects on melanin production and intracellular tyrosinase activity. Mechanistically, it interacts with tyrosinase residues in the active site, acting as a competitive inhibitor . These findings suggest its potential use in developing therapeutic agents for hyperpigment disorders.

Drug Development

Beyond skin-related applications, researchers might investigate this compound for other medical purposes. Its unique structure and inhibitory properties could be harnessed in drug development, especially in areas related to enzyme inhibition and melanin-related disorders.

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be explored for use in areas such as pharmaceuticals, materials science, or organic synthesis .

properties

IUPAC Name

(E)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-19-12(10-14(18-19)15-5-3-9-22-15)11-17-16(20)7-6-13-4-2-8-21-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCQTSLPNMTIIE-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.